molecular formula C12H9Cl2N3O2 B2779559 N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 1171765-23-3

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2779559
CAS No.: 1171765-23-3
M. Wt: 298.12
InChI Key: RRILZBMJBMLMMG-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further linked to a 1,3,4-oxadiazole ring substituted with a 2,4-dichlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the 2,4-dichlorophenyl group: This step involves the substitution of the oxadiazole ring with a 2,4-dichlorophenyl group using appropriate reagents and conditions.

    Attachment of the cyclopropanecarboxamide group: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through the reaction of a cyclopropane derivative with an amide-forming reagent.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the oxadiazole or phenyl ring are replaced with other groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and phenyl group but differ in the substituents attached to the oxadiazole ring.

    Cyclopropanecarboxamide derivatives: These compounds share the cyclopropanecarboxamide moiety but differ in the substituents attached to the cyclopropane ring.

    Other oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O2/c13-7-3-4-8(9(14)5-7)11-16-17-12(19-11)15-10(18)6-1-2-6/h3-6H,1-2H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRILZBMJBMLMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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